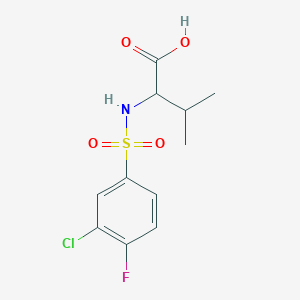

((3-Chloro-4-fluorophenyl)sulfonyl)valine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((3-Chloro-4-fluorophenyl)sulfonyl)valine is a compound that contains a valine (an amino acid) moiety and a 3-chloro-4-fluorophenylsulfonyl group. The presence of the sulfonyl group suggests that it could be a sulfonyl amino acid derivative .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of valine with a 3-chloro-4-fluorophenylsulfonyl chloride . This would form an amide bond between the amino group of valine and the sulfonyl chloride.Molecular Structure Analysis

The molecular structure would consist of a valine moiety attached to a 3-chloro-4-fluorophenylsulfonyl group. The presence of the chlorine and fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

As a sulfonyl amino acid derivative, this compound could potentially participate in a variety of chemical reactions. For instance, it might undergo reactions typical of amides or sulfonamides. The presence of the chlorine and fluorine atoms could also make the phenyl ring susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonyl derivative of an amino acid, it would likely exhibit properties typical of amides, such as the ability to participate in hydrogen bonding .Aplicaciones Científicas De Investigación

- Application : Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic purposes. The 3-chloro-4-fluorophenyl motif has been incorporated into benzamide compounds, resulting in improved inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR) . These compounds could find applications in skin lightening products and treatments for hyperpigmentation.

- Application : Docking analysis revealed that the selected 3-chloro-4-fluorophenyl-based compounds exhibit higher potency than reference compounds. Understanding their binding interactions with AbTYR catalytic sites aids in designing more effective inhibitors . These insights can guide further drug development.

- Application : By incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes, researchers identified potent AbTYR inhibitors. The 4-fluorobenzyl moiety, along with the additional chlorine atom, contributed to enhanced inhibitory activity . This knowledge informs the synthesis of novel compounds with improved properties.

Tyrosinase Inhibition

Molecular Modeling and Docking Studies

Chemical Synthesis and Structure-Activity Relationship (SAR)

Propiedades

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIZZRJRPLHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3-Chloro-4-fluorophenyl)sulfonyl)valine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)